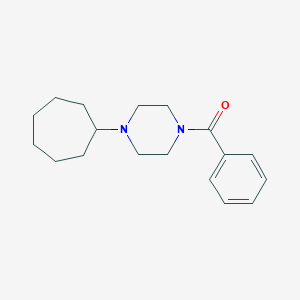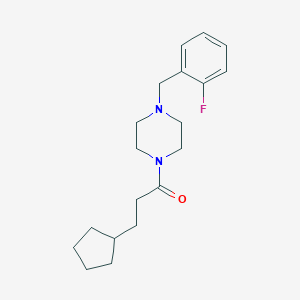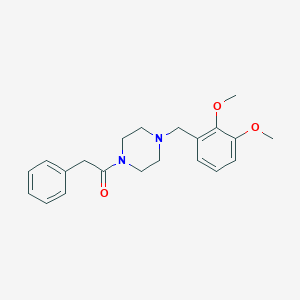![molecular formula C16H23BrN2O B247581 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine
Übersicht
Beschreibung
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and is a selective antagonist of the dopamine D3 receptor.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been investigated for its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward, motivation, and emotional processing. By blocking the activation of the dopamine D3 receptor, this compound can modulate the release of dopamine in the brain and affect the behavior associated with reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes associated with the dopamine D3 receptor. In animal studies, this compound has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to improve cognitive function in animal models of schizophrenia. This compound has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in research studies. However, the limited availability of this compound and its relatively high cost can be a limitation for its use in lab experiments. Additionally, the lack of human clinical trials with this compound limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for research with 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine. One area of interest is the potential therapeutic applications of this compound in addiction and substance abuse disorders. Another area of interest is the role of the dopamine D3 receptor in the regulation of mood and emotion, which could have implications for the treatment of mood disorders such as depression. Additionally, the development of more selective and potent antagonists of the dopamine D3 receptor could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the dopamine D3 receptor and favorable safety profile make it an attractive target for further research. However, the limited availability and high cost of this compound can be a limitation for its use in lab experiments. Nevertheless, the future directions for research with this compound are promising and could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Eigenschaften
Molekularformel |
C16H23BrN2O |
|---|---|
Molekulargewicht |
339.27 g/mol |
IUPAC-Name |
4-[1-[(4-bromophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23BrN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2 |
InChI-Schlüssel |
HZZLRXUTSFXSNS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


